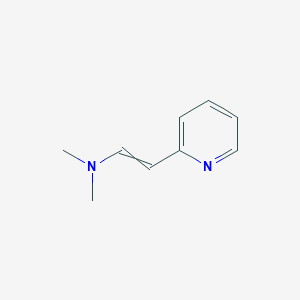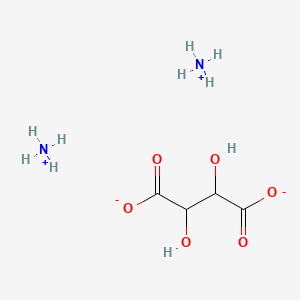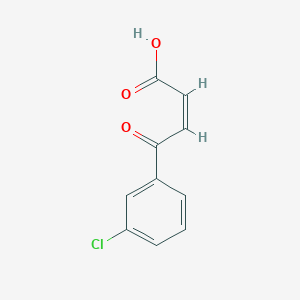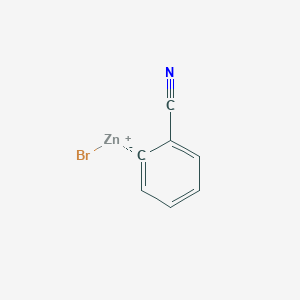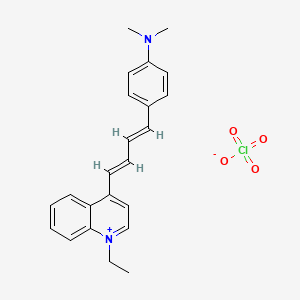
Sn-PE2I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sn-PE2I has a wide range of scientific research applications, including:
Neurological research: It is used in PET imaging to study the dopamine transporter in the brain, providing valuable insights into neurological disorders such as Parkinson’s disease.
Pharmacological studies: this compound is used to evaluate the efficacy of potential therapeutic agents targeting the dopamine transporter.
Drug development: It aids in the development of new drugs by providing information on the binding affinity and selectivity of compounds for the dopamine transporter.
Clinical diagnostics: this compound is used in clinical settings to diagnose and monitor the progression of neurological disorders.
Mecanismo De Acción
Direcciones Futuras
Sn-PE2I PET imaging has shown promise in the study of Parkinson’s disease, and future work could investigate its prognostic value in longitudinal follow-up of PD subjects . The use of this compound in other conditions affecting the dopaminergic system could also be a potential area of future research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sn-PE2I involves the O-methylation of the corresponding free acid precursor with [11C]methyl triflate. This reaction yields a high radiochemical yield of 80% and specific radioactivity of 55 GBq/μmol . The preparation process includes the following steps:
Preparation of the precursor:
Radiolabeling: The precursor is then radiolabeled with [11C]methyl triflate to produce this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.
Industrial Production Methods
The industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and safety of the radiopharmaceutical. The process is fully automated and involves the use of a Synthera®+ platform to achieve high-yielding synthesis with radiochemical yields up to 62% . The optimized formulation results in a shelf life of 6 hours, meeting the increased demand for this radiopharmaceutical.
Análisis De Reacciones Químicas
Types of Reactions
Sn-PE2I undergoes various chemical reactions, including:
Nucleophilic substitution (SN2): This reaction involves the displacement of a leaving group by a nucleophile, forming a new chemical bond.
Oxidation and reduction: These reactions involve the transfer of electrons, resulting in changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as bromide ions (Br-) and conditions typically involve polar aprotic solvents.
Oxidation and reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under specific conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted derivatives of this compound, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.
Comparación Con Compuestos Similares
Sn-PE2I is compared with other similar compounds such as:
[123I]FP-CIT (DaTscan™): A single-photon emission computed tomography (SPECT) radiopharmaceutical used for imaging the dopamine transporter.
[11C]PE2I: Another radioligand for PET imaging of the dopamine transporter.
The uniqueness of this compound lies in its high affinity and selectivity for the dopamine transporter, making it a valuable tool for studying the dopaminergic system and diagnosing neurological disorders.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sn-PE2I involves the reaction of PE2I with tin chloride in the presence of a reducing agent.", "Starting Materials": [ "PE2I", "Tin chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve PE2I in a suitable solvent (e.g. dichloromethane)", "Add tin chloride to the solution and stir for several hours", "Add the reducing agent to the solution and stir for several more hours", "Filter the resulting solution to remove any solids", "Concentrate the solution under reduced pressure to obtain Sn-PE2I as a solid" ] } | |
Número CAS |
188680-65-1 |
Fórmula molecular |
C31H51NO2Sn |
Peso molecular |
588.45 |
Pureza |
>98% |
Sinónimos |
Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



